molecular formula C23H35N7O6S B15170753 L-Tyrosyl-L-cysteinyl-N~5~-(diaminomethylidene)-L-ornithyl-L-proline CAS No. 875063-84-6

L-Tyrosyl-L-cysteinyl-N~5~-(diaminomethylidene)-L-ornithyl-L-proline

Cat. No.: B15170753
CAS No.: 875063-84-6
M. Wt: 537.6 g/mol
InChI Key: UEIYSERYALALSK-XSLAGTTESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Tyrosyl-L-cysteinyl-N~5~-(diaminomethylidene)-L-ornithyl-L-proline is a complex peptide compound It is composed of the amino acids tyrosine, cysteine, ornithine, and proline, with a diaminomethylidene group attached to the ornithine residue

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosyl-L-cysteinyl-N~5~-(diaminomethylidene)-L-ornithyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Resin Loading: The first amino acid, protected at the N-terminus, is attached to the resin.

    Deprotection and Coupling: The protecting group is removed, and the next protected amino acid is coupled using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt).

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is assembled.

    Cleavage and Deprotection: The completed peptide is cleaved from the resin and deprotected using a reagent like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this compound may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, large-scale production may utilize liquid-phase peptide synthesis (LPPS) for certain steps to reduce costs and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

L-Tyrosyl-L-cysteinyl-N~5~-(diaminomethylidene)-L-ornithyl-L-proline can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can be oxidized to form a disulfide bond.

    Reduction: Disulfide bonds can be reduced back to free thiols.

    Substitution: The diaminomethylidene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used to oxidize cysteine residues.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can react with the diaminomethylidene group under mild conditions.

Major Products Formed

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Formation of substituted derivatives with modified functional groups.

Scientific Research Applications

L-Tyrosyl-L-cysteinyl-N~5~-(diaminomethylidene)-L-ornithyl-L-proline has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Investigated for its role in protein-protein interactions and enzyme inhibition.

    Medicine: Potential therapeutic applications in targeting specific molecular pathways.

    Industry: Utilized in the development of peptide-based materials and sensors.

Mechanism of Action

The mechanism of action of L-Tyrosyl-L-cysteinyl-N~5~-(diaminomethylidene)-L-ornithyl-L-proline involves its interaction with specific molecular targets. The diaminomethylidene group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity. Additionally, the peptide backbone can adopt specific conformations that enhance binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • L-Tryptophyl-N~5~-(diaminomethylene)-L-ornithyl-L-tryptophyl-L-tyrosyl-L-cysteinyl-N~5~-(diaminomethylene)-L-ornithine
  • Glycylglycyl-L-tyrosyl-L-tyrosylglycyl-L-tyrosyl-L-cysteinyl-N~5~-(diaminomethylidene)-L-ornithine

Uniqueness

L-Tyrosyl-L-cysteinyl-N~5~-(diaminomethylidene)-L-ornithyl-L-proline is unique due to its specific amino acid sequence and the presence of the diaminomethylidene group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

875063-84-6

Molecular Formula

C23H35N7O6S

Molecular Weight

537.6 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C23H35N7O6S/c24-15(11-13-5-7-14(31)8-6-13)19(32)29-17(12-37)20(33)28-16(3-1-9-27-23(25)26)21(34)30-10-2-4-18(30)22(35)36/h5-8,15-18,31,37H,1-4,9-12,24H2,(H,28,33)(H,29,32)(H,35,36)(H4,25,26,27)/t15-,16-,17-,18-/m0/s1

InChI Key

UEIYSERYALALSK-XSLAGTTESA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CS)NC(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)C(CS)NC(=O)C(CC2=CC=C(C=C2)O)N)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.